(S)-2,7-Diaminoheptanoic acid

Description

Contextualization as a Non-Natural Amino Acid

(S)-2,7-Diaminoheptanoic acid belongs to a broad class of molecules known as non-natural or non-proteinogenic amino acids. ontosight.ai Unlike their protein-building counterparts, these amino acids are not incorporated into proteins during standard ribosomal translation. ontosight.ai However, their unique structures allow them to be used as chemical probes, building blocks for synthetic peptides with modified properties, and as inhibitors of specific enzymes. ontosight.ai

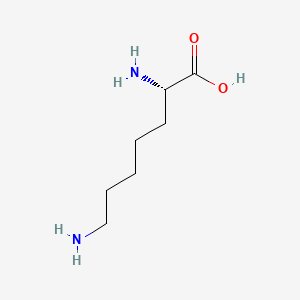

The structure of this compound is characterized by a heptanoic acid backbone, which is a seven-carbon carboxylic acid. It possesses two amino groups, one at the alpha-carbon (C2) and another at the terminal carbon (C7). ontosight.ai The "(S)" designation in its name refers to the stereochemistry at the alpha-carbon, indicating a specific three-dimensional arrangement of the atoms. This stereoisomerism is a critical factor in its biological interactions. ontosight.ai

Historical Perspectives on Diamino Acid Homologues in Biochemical Research

The study of diamino acids, which are amino acids containing two amino groups, has a significant history in biochemical research. wikipedia.org Lysine (B10760008), a proteinogenic diamino acid, is essential for protein structure and function. wikipedia.org Non-proteinogenic diamino acids like ornithine are key intermediates in metabolic pathways such as the urea (B33335) cycle. wikipedia.org

The exploration of diamino acid homologues, which are similar in structure but differ in the length of their carbon chain, has been a strategy to understand and manipulate biological systems. For instance, (S)-homolysine, a close structural relative of this compound, has been utilized as a substitute for lysine in synthetic peptides to create analogues of hormones like vasopressin and enkephalins. uow.edu.au The synthesis of such homologues allows researchers to investigate the impact of side-chain length on peptide conformation, stability, and receptor binding. ontosight.aiuow.edu.au The development of synthetic routes to produce these compounds, such as through olefin cross-metathesis, has expanded the toolkit available to biochemists and medicinal chemists for creating novel bioactive molecules. uow.edu.au

Chemical and Physical Properties

The specific properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C7H16N2O2 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | (2S)-2,7-diaminoheptanoic acid |

| CAS Number | 37689-89-7 |

| Density | 1.094±0.06 g/cm³ |

| Boiling Point | 328.8±32.0 °C (Predicted) |

| pKa | 2.51±0.24 |

| Topological Polar Surface Area | 89.3 Ų |

| Complexity | 117 |

Data sourced from PubChem and other chemical databases. nih.govechemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,7-diaminoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDDZEVVQDPECF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958731 | |

| Record name | 2,7-Diaminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37689-89-7 | |

| Record name | (2S)-2,7-Diaminoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37689-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2,7-Diaminoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,7-diaminoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Engineered Metabolic Pathways of S 2,7 Diaminoheptanoic Acid

Engineered Biosynthetic Routes from L-Lysine Precursors

The creation of (S)-2,7-diaminoheptanoic acid is achieved by extending the carbon backbone of L-lysine through an engineered, multi-step enzymatic process. This begins with the conversion of L-lysine to its corresponding α-keto acid, which then serves as the substrate for a recursive carbon-chain-extension cycle.

Carbon Chain Elongation Strategies for Amino Acids

Metabolic engineers have successfully designed artificial pathways for the production of nonnatural, straight-chain amino acids. A key strategy is the implementation of a recursive carbon-chain-extension cycle that systematically adds one carbon unit at a time to an α-keto acid substrate. This approach has been demonstrated in the synthesis of various amino acids, including 7-aminoheptanoate, from an L-lysine-derived precursor researchgate.net. The cycle utilizes enzymes from existing metabolic pathways, such as those for leucine biosynthesis, which are repurposed to act on non-native substrates researchgate.net.

The alpha-keto-elongation pathway, central to the biosynthesis of amino acids like leucine and the archaeal coenzyme B, provides a robust framework for carbon chain extension. In its natural context, this pathway elongates α-ketoisovalerate to α-ketoisocaproate. For the synthesis of C7 diamino acids, this pathway is adapted to accept a lysine-derived substrate. The process involves a sequence of four enzymatic reactions: condensation, isomerization, oxidation, and decarboxylation, which collectively add a carbon atom and prepare the molecule for the next elongation cycle or final conversion nih.gov.

The enzymes of the leucine biosynthesis pathway (LeuABCD) have been successfully used to create an artificial cycle for elongating α-keto acids. By starting with 2-keto-6-aminocaproate (derived from L-lysine), this engineered cycle can produce a mixture of C5, C6, and C7 amino acids, demonstrating the pathway's utility in generating longer-chain products researchgate.net.

In the engineered pathway starting from L-lysine, the first key step is its conversion to 2-keto-6-aminocaproate by an L-lysine α-oxidase researchgate.net. This C6 α-keto acid then enters the carbon-chain-extension cycle. After one full cycle of elongation, the resulting C7 α-keto acid is 2-keto-7-aminoheptanoic acid . This molecule stands as the direct precursor to the final product. The final step in the biosynthesis is the transamination of the α-keto group of 2-keto-7-aminoheptanoic acid to an amino group, yielding this compound.

| Intermediate Compound | Role in Pathway |

| L-Lysine | Starting precursor molecule |

| 2-keto-6-aminocaproate | Initial substrate for the carbon elongation cycle |

| 2-keto-7-aminoheptanoic acid | Product of one elongation cycle and direct keto-acid precursor to the final product |

Key Enzymology of Lysine (B10760008) Elongation to C7 Diamino Acids

The enzymes responsible for the α-aminoadipate (AAA) pathway of lysine biosynthesis and for coenzyme B biosynthesis in methanogens are prime candidates for engineering C7 diamino acid production. These enzymes naturally perform iterative α-keto acid elongation and exhibit a degree of substrate promiscuity that can be exploited nih.govnih.gov.

Homocitrate synthase (HCS) catalyzes the first committed step in the AAA lysine biosynthesis pathway by condensing acetyl-CoA and the C5 α-keto acid, α-ketoglutarate, to form homocitrate nih.gov. In engineered pathways, HCS and its homologs, such as AksA from methanogens, are utilized for their ability to catalyze the condensation of acetyl-CoA with longer-chain α-keto acids. Research has shown that these enzymes can act on α-ketoadipate (C6) and α-ketopimelate (C7) nih.gov. This adaptability makes HCS a crucial tool for elongating the lysine-derived C6 precursor, 2-keto-6-aminocaproate, into a C7 intermediate as the first step in the elongation cycle.

Following the HCS-catalyzed condensation, homoaconitase (HACN) performs the next step: the isomerization of the resulting product. In the natural lysine pathway, HACN isomerizes homocitrate to homoisocitrate via a dehydration/hydration mechanism, with cis-homoaconitate as an intermediate nih.govresearchgate.net. Methanogenic homoaconitases have demonstrated the ability to catalyze both the dehydration of (R)-homocitrate and the subsequent hydration to form homoisocitrate nih.gov. Like HCS, HACN can process longer-chain substrates, making it essential for the second step of the engineered elongation cycle that produces the precursors for C7 diamino acids nih.gov.

| Enzyme | EC Number | Natural Reaction | Engineered Application in C7 Diamino Acid Synthesis |

| Homocitrate Synthase | 2.3.3.14 | Condensation of Acetyl-CoA and α-ketoglutarate | Condensation of Acetyl-CoA and 2-keto-6-aminocaproate |

| Homoaconitase | 4.2.1.36 | Isomerization of homocitrate to homoisocitrate | Isomerization of the C7 product from the HCS reaction |

Homoisocitrate Dehydrogenase (EC 1.1.1.87)

Homoisocitrate Dehydrogenase (HICDH) is a critical enzyme in the α-aminoadipate pathway for lysine biosynthesis in fungi and some thermophilic bacteria. nih.govnih.gov In the context of engineered pathways leading to this compound, HICDH catalyzes the oxidative decarboxylation of homoisocitrate to produce α-ketoadipate (2-oxoadipate). nih.govnih.gov This α-ketoadipate is a key precursor molecule which can be channeled towards the synthesis of this compound through subsequent enzymatic modifications.

The reaction catalyzed by HICDH is a vital step that links central carbon metabolism to the specialized pathway for lysine and, by extension, to engineered routes for diamine production. nih.gov The enzyme from the thermophilic bacterium Thermus thermophilus has been cloned and characterized, revealing its involvement in lysine biosynthesis and its ability to also act on isocitrate, suggesting a link in the evolution of citrate derivative pathways. nih.gov

| Property | Description | Source Organism Examples |

|---|---|---|

| Enzyme Commission Number | 1.1.1.87 | Saccharomyces cerevisiae, Thermus thermophilus |

| Reaction | (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate + NAD+ → 2-oxoadipate + CO2 + NADH | Fungi, Thermophilic Bacteria |

| Substrate | Homoisocitrate | - |

| Product | α-ketoadipate (2-oxoadipate) | - |

| Metabolic Pathway | α-aminoadipate pathway (Lysine biosynthesis) | - |

Biotransformation Pathways Involving this compound

Biotransformation pathways are crucial for either synthesizing this compound from precursors or converting it into other valuable molecules. These pathways rely on the catalytic activity of specific enzymes to perform chemical modifications such as the introduction of amino groups or the removal of carboxyl groups.

Transamination Reactions for Amino Group Introduction (e.g., Vfl activity)

Transamination is a fundamental biochemical reaction for the synthesis of amino acids, involving the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.org In engineered pathways, transaminases (or aminotransferases) are employed to introduce the amino groups necessary to form diaminoheptanoic acid from its corresponding keto-acid precursor. The general reaction involves an amino donor, such as glutamate or alanine, and a keto-acid, catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent transaminase. wikipedia.orgmdpi.com

While the specific activity of an enzyme from Vibrio fluvialis (Vfl), such as the N-acetyl-D-glucosamine 2-epimerase, is not documented in the literature for this specific transamination, the principle of using a transaminase is central to the designed pathway. nih.govmdpi.com Sugar aminotransferases, a class of enzymes with similar mechanisms, have been shown to synthesize stereoisomers of other diamino acids, such as (2,6)-diamino-(5,7)-dihydroxyheptanoic acid, demonstrating the capability of this enzyme class in producing complex diamino structures. researchgate.net

Enzymatic Decarboxylation Reactions (e.g., KivD and KdcA activities)

Enzymatic decarboxylation is a key biotransformation step where this compound can be converted into other useful chemicals. A significant application is its conversion to 1,6-diaminohexane (hexamethylenediamine), a monomer used in the production of polyamides. nih.gov This conversion is catalyzed by a decarboxylase. Specifically, lysine decarboxylase (EC 4.1.1.18) is a suitable enzyme for this single-step conversion. nih.gov

While the specific activities of KivD (a branched-chain α-keto acid decarboxylase) and KdcA (a branched-chain keto acid decarboxylase from Lactococcus lactis) on this compound are not detailed in available research, they represent a class of ThDP-dependent decarboxylases that act on keto acids. nih.gov The decarboxylation of this compound itself, an amino acid, is more aptly performed by an amino acid decarboxylase like lysine decarboxylase, which acts on structurally similar substrates.

Heterologous Expression Systems for this compound Bioproduction

The industrial-scale production of non-natural compounds like this compound is made possible through heterologous expression, where the genes encoding the necessary biosynthetic enzymes are introduced into a robust microbial host.

Recombinant Microorganism Development (e.g., Bacterial and Yeast hosts)

Microbial factories such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are widely used as hosts for the production of diamines and their precursors. nih.govnih.gov These organisms are well-characterized, grow rapidly on simple media, and have a vast toolkit for genetic manipulation, making them ideal for heterologous expression of biosynthetic pathways. nih.govmdpi.com

The development of a recombinant strain for this compound production involves introducing the genes for each step of the engineered pathway, starting from a central metabolite, through the action of enzymes like homoisocitrate dehydrogenase, and subsequent modification enzymes like transaminases. Both E. coli and Corynebacterium glutamicum have been successfully engineered for the high-level production of other diamines like cadaverine and putrescine, demonstrating the feasibility of this approach. nih.govnih.govnih.gov

Metabolic Network Engineering for Enhanced Yields

To maximize the production of this compound, the host organism's metabolism is extensively modified using metabolic engineering strategies. The goal is to direct the flow of carbon from central metabolism towards the target product while minimizing the formation of competing byproducts. researchgate.netewha.ac.kr

Common strategies include:

Deletion of Competing Pathways: Knocking out genes that encode for enzymes in competing metabolic branches prevents the diversion of precursors away from the desired product pathway. For example, inactivating degradation pathways for the target compound or its precursors is a common strategy. nih.gov

Removal of Feedback Inhibition: Many biosynthetic enzymes are naturally regulated by feedback inhibition from their products. Engineering these enzymes to be resistant to such inhibition can significantly increase product titers. ewha.ac.kr

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, such as NAD(P)H and ATP, for the biosynthetic enzymes can be critical for achieving high yields.

| Strategy | Target/Method | Objective | Example Application |

|---|---|---|---|

| Increase Precursor Supply | Overexpress genes like dapA (dihydrodipicolinate synthase) or ppc and aspC. | Boost the pool of key precursors like L-lysine or α-ketoadipate. | Cadaverine & 1,3-Diaminopropane Production nih.govewha.ac.kr |

| Amplify Final Conversion Step | Overexpress a specific decarboxylase (e.g., cadA) or transaminase. | Efficiently convert the immediate precursor to the final product. | Cadaverine Production nih.gov |

| Eliminate Byproduct Formation | Knock out genes in competing pathways (e.g., pfkA). | Redirect carbon flux towards the desired biosynthetic pathway. | 1,3-Diaminopropane Production ewha.ac.kr |

| Block Product Degradation | Inactivate pathways responsible for utilizing the diamine product. | Prevent loss of the final product and increase accumulation. | Cadaverine Production nih.gov |

Status Regarding Natural Occurrence

The natural occurrence of this compound has been a subject of some conflicting reports in scientific literature. On one hand, the compound, referred to as 2,7-diaminoheptanoic acid, has been reported to be present in Glycine max (soybean) and Phaseolus vulgaris (common bean) nih.gov. This suggests a potential for natural biosynthesis within these plant species.

Conversely, other research characterizes 2,7-diaminoheptanoic acid as an "unnatural compound" that has not been described in the natural environment. It is also referred to as a "non-natural amino acid" in the context of engineered biosynthetic pathways. This discrepancy indicates that while it may be detectable in certain natural sources, it is not considered a common or well-established natural product. The metabolic pathways that might lead to its synthesis in Glycine max and Phaseolus vulgaris have not been elucidated in the currently available scientific literature. Further research is required to resolve these conflicting observations and to determine the significance, if any, of its presence in these leguminous plants.

Engineered Metabolic Pathways

While the natural biosynthetic pathway remains unclear, an engineered metabolic pathway for the production of this compound as an intermediate has been described. This pathway is part of a broader strategy for the bioproduction of industrially important chemicals from renewable feedstocks.

Table 1: Engineered Production of this compound

| Feature | Description |

| Starting Material | L-Lysine |

| Key Intermediate | 2-Keto-7-aminoheptanoic acid |

| Reaction Step | Transamination |

| Product | This compound |

| Subsequent Product | Hexamethylenediamine (HMD) |

In this engineered pathway, L-lysine undergoes a series of enzymatic reactions to be converted into 2-keto-7-aminoheptanoic acid. Subsequently, a transamination reaction, utilizing a transaminase enzyme, converts 2-keto-7-aminoheptanoic acid into this compound. This compound then serves as a precursor for the production of hexamethylenediamine (HMD), a valuable monomer used in the synthesis of polymers like nylon. This engineered route highlights the potential of synthetic biology and metabolic engineering to produce valuable chemicals, including non-natural amino acids like this compound, from readily available biological sources.

Chemical and Biocatalytic Synthesis Methodologies for S 2,7 Diaminoheptanoic Acid

Asymmetric Chemical Synthetic Approaches

Asymmetric chemical synthesis provides robust and versatile routes to enantiomerically pure α-amino acids. These methods rely on the use of chiral auxiliaries, catalysts, or reagents to control the formation of the desired stereocenter.

Stereoselective Synthesis of the Alpha-Stereocenter

The critical challenge in synthesizing (S)-2,7-Diaminoheptanoic acid is the establishment of the stereocenter at the α-carbon (C2). Several modern asymmetric synthesis strategies are applicable to this task. Chiral α-amino acids are crucial building blocks for synthetic chemistry, biochemistry, and drug development. ineosopen.org

One prominent approach involves the homologation of nickel(II) complexes derived from glycine Schiff bases, using chiral ligands to direct the stereochemical outcome of alkylation reactions. nih.gov Another powerful technique is the asymmetric transamination of α-keto esters, which mimics the biological process using chiral organocatalysts to deliver the α-amino acid with high enantioselectivity under mild conditions. acs.org Furthermore, photoredox-mediated C–O bond activation has emerged as an efficient method for the asymmetric synthesis of unnatural α-amino acids, utilizing chiral N-sulfinyl imines as radical acceptors to achieve high stereocontrol. rsc.org These methods provide a toolkit for installing the (S)-configuration at the alpha-position with high enantiomeric excess (ee).

Multi-step Chemical Syntheses: Historical Precedents

Historically, the synthesis of long-chain diamino acids has been accomplished through multi-step sequences that often require extensive use of protecting groups and purification at each stage. A general and stereoselective synthesis for chemically differentiated α,ω-diamino acids, such as the closely related 2,7-diaminosuberic acid, provides a relevant precedent. nih.gov

Such syntheses often commence from a chiral starting material, for example, a protected amino acid like L-aspartic acid or L-glutamic acid, which already contains the desired α-stereocenter. The synthesis then proceeds by chain extension of the side chain through a series of reactions. These can include:

Reduction of a distal carboxyl group to an alcohol.

Conversion of the alcohol to a leaving group (e.g., a tosylate or halide).

Chain extension via nucleophilic substitution with a cyanide or a malonic ester anion, followed by hydrolysis and decarboxylation.

Introduction of the terminal amino group , often via reduction of a nitrile or azide, or through a Gabriel synthesis.

Olefin Cross-Metathesis as a Key Synthetic Step

A more contemporary and efficient strategy for constructing the carbon backbone of this compound involves olefin cross-metathesis (CM). This powerful carbon-carbon bond-forming reaction, catalyzed by well-defined ruthenium alkylidene complexes, allows for the coupling of two different olefins. organic-chemistry.orgresearchgate.net The reaction is valued for its high functional group tolerance and has become a key tool in modern organic synthesis. nih.govarkat-usa.orgprinceton.edu

In a potential synthesis of this compound, a protected (S)-allylglycine derivative could be coupled with a protected 5-amino-1-pentene via CM. The reaction, catalyzed by a Grubbs or Hoveyda-Grubbs catalyst, would form the seven-carbon chain in a single step. Subsequent hydrogenation of the resulting internal double bond would yield the saturated carbon skeleton, which can then be deprotected to afford the final product. This approach significantly shortens the synthetic sequence compared to historical multi-step methods. nih.govscispace.com

Table 1: Key Catalysts in Olefin Cross-Metathesis

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | High functional group tolerance, stable, and easy to handle. organic-chemistry.org |

| Grubbs' Catalyst | Second | More active than the first generation, useful for sterically demanding substrates. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand, offering increased stability and recyclability. |

| Schrock's Catalyst | N/A | Molybdenum-based, highly active, particularly for sterically demanding substrates. organic-chemistry.org |

Biocatalytic Synthesis Strategies

Biocatalysis offers an environmentally benign and highly selective alternative to chemical synthesis. The use of enzymes can provide direct access to chiral molecules with exceptional stereopurity under mild, aqueous conditions, often minimizing the need for protecting groups. nih.govrsc.org

Enzymatic Cascades for Chiral Non-Natural Amino Acid Production

The synthesis of non-canonical amino acids (ncAAs) like this compound can be achieved efficiently using multi-enzyme cascades. nih.gov These cascades couple several enzymatic reactions in a single pot, allowing the conversion of simple starting materials into complex products without isolating intermediates. mdpi.comuni-hannover.de This approach improves process efficiency and reduces waste. nih.gov

A potential biocatalytic route to this compound could involve the following enzymatic steps:

An initial enzyme (e.g., a P450 monooxygenase or a Baeyer-Villiger monooxygenase) could functionalize a precursor like 7-aminoheptanoic acid to introduce a keto group at the C2 position, forming 2-oxo-7-aminoheptanoic acid. mdpi.com

A stereoselective transaminase or an amino acid dehydrogenase could then catalyze the asymmetric amination of the α-keto acid intermediate to produce the final (S)-α-amino acid product with high enantiomeric purity. rsc.orgfrontiersin.org

Cofactor regeneration is a critical component of these cascades. For dehydrogenases requiring NADH or NADPH, a secondary enzyme like formate dehydrogenase or glucose dehydrogenase is often included to recycle the costly cofactor, making the process economically viable. mdpi.com

Table 2: Enzyme Classes Used in Biocatalytic Cascades for Amino Acid Synthesis

| Enzyme Class | Function | Example Application |

|---|---|---|

| Transaminases (TAs) | Transfer an amino group from a donor (e.g., L-alanine) to a keto acid acceptor. rsc.org | Asymmetric synthesis of chiral amines and amino acids. |

| Amino Acid Dehydrogenases (AADHs) | Catalyze the reversible reductive amination of α-keto acids using ammonia. rsc.orgmdpi.com | Production of L- or D-amino acids from corresponding keto acids. |

| Hydantoinases/Carbamoylases | A two-enzyme system that converts racemic hydantoins into enantiopure N-carbamoyl-amino acids and then to the final amino acid. frontiersin.org | Industrial production of D-amino acids like D-phenylglycine. |

| Ammonia Lyases | Catalyze the stereospecific addition of ammonia to a carbon-carbon double bond. | Synthesis of amino acids from α,β-unsaturated carboxylic acids. researchgate.net |

Chemoenzymatic Hybrid Synthesis Methodologies

Chemoenzymatic hybrid synthesis has emerged as a powerful strategy for the production of complex chiral molecules such as this compound. This approach synergistically combines the selectivity and efficiency of biocatalysis with the versatility of traditional chemical synthesis. By leveraging the strengths of both methodologies, it is possible to devise novel and efficient routes to non-proteinogenic amino acids that may be challenging to produce by purely chemical or biological means.

A plausible and efficient chemoenzymatic route for the synthesis of this compound involves a multi-step process. This strategy commences with a chemical synthesis to construct a key keto-acid intermediate, followed by a crucial enzymatic step to introduce the chiral amine group with high stereoselectivity.

The proposed synthesis can be initiated from a readily available and renewable starting material, such as a C7 ω-halo fatty acid. The terminal halide provides a handle for the introduction of the second amino group at a later stage. The synthesis would proceed through the following conceptual steps:

Chemical Synthesis of a Keto-Acid Precursor: The initial phase involves the chemical conversion of a suitable C7 precursor into a 2-keto-7-aminoheptanoic acid derivative. This can be achieved through a series of conventional organic reactions. For instance, a starting material like 7-bromoheptanoic acid could be subjected to nucleophilic substitution to introduce a protected amino group at the 7-position. Subsequent α-bromination followed by hydrolysis would yield the corresponding α-keto acid.

Biocatalytic Asymmetric Transamination: The key step in this hybrid methodology is the stereoselective introduction of the amino group at the C-2 position. This is accomplished using a transaminase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme. These enzymes are well-known for their ability to catalyze the transfer of an amino group from a donor molecule to a ketone, often with excellent enantioselectivity. An (S)-selective ω-transaminase would be employed to convert the 2-keto-7-aminoheptanoic acid intermediate into this compound. The choice of the specific transaminase and the amino donor (e.g., L-alanine or isopropylamine) is critical for achieving high conversion and enantiomeric excess.

This chemoenzymatic approach offers several advantages, including the potential for high stereoselectivity in the key amination step, milder reaction conditions, and the avoidance of complex chiral auxiliaries or resolutions often required in purely chemical syntheses.

Detailed Research Findings

While a specific chemoenzymatic synthesis for this compound has not been extensively reported in the literature, the feasibility of this approach can be inferred from numerous studies on the synthesis of other α,ω-diamino acids and non-canonical amino acids using similar strategies. Research has demonstrated the broad applicability of ω-transaminases for the asymmetric synthesis of chiral amines and amino acids from their corresponding keto precursors.

The following table summarizes representative findings from studies on transaminase-catalyzed reactions on analogous substrates, which support the proposed synthetic route.

| Enzyme Source | Substrate | Amino Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Vibrio fluvialis | 2-Keto-6-aminohexanoic acid | L-Alanine | L-Lysine | >99 | >99 |

| Chromobacterium violaceum | Ethyl 4-oxobutanoate | Isopropylamine | Ethyl (S)-4-aminobutanoate | 98 | >99 |

| Arthrobacter sp. | 5-Ketohexanoic acid | L-Alanine | (S)-5-Aminohexanoic acid | 95 | >99 |

Role of S 2,7 Diaminoheptanoic Acid As a Research Tool and Structural Probe

A Versatile Building Block in Peptide and Peptidomimetic Research

The incorporation of (S)-2,7-diaminoheptanoic acid into peptides offers researchers a powerful method to create novel structures with tailored properties. This non-natural amino acid serves as a versatile building block in various peptide engineering strategies.

Seamless Integration into Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research, enabling the stepwise assembly of amino acids into a desired sequence. This compound, with appropriate protection of its two amino groups, can be readily incorporated into peptides using standard SPPS protocols. The process involves the sequential coupling of amino acids to a growing chain anchored to a solid support. The bifunctional nature of this compound requires a differential protection strategy for its α- and ε-amino groups to ensure controlled and site-specific peptide bond formation.

Table 1: Key Protecting Groups in Solid-Phase Peptide Synthesis

| Protecting Group | Abbreviation | Chemical Stability | Cleavage Conditions |

| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Piperidine in DMF |

| tert-Butoxycarbonyl | Boc | Acid-labile | Trifluoroacetic acid (TFA) |

| Benzyloxycarbonyl | Z | Hydrogenolysis | H₂/Pd |

This table outlines common protecting groups used in SPPS, which are essential for the controlled incorporation of amino acids like this compound.

Engineering Novel Peptides with Non-Natural Homologues

The design and synthesis of non-natural amino acid homologues are central to peptide engineering, aiming to create peptides with enhanced stability, novel functions, or specific structural features. This compound serves as a scaffold for creating a variety of homologues. By modifying the side chain or the backbone of this amino acid, researchers can introduce new chemical functionalities. For instance, alkylation or acylation of the ε-amino group can generate a library of derivatives with diverse properties, which can then be incorporated into peptides to study structure-activity relationships.

Tuning Peptide Electrostatics and Hydrophobicity

Table 2: Impact of Amino Acid Side Chains on Peptide Properties

| Amino Acid | Side Chain Property | Influence on Peptide |

| Lysine (B10760008) | Positively Charged, Hydrophilic | Increases positive charge and solubility |

| Leucine | Hydrophobic | Increases hydrophobicity, promotes folding |

| This compound | Positively Charged, Amphipathic | Increases positive charge, modulates hydrophobicity |

Crafting Beta-Hairpin Peptidomimetics

Beta-hairpins are common secondary structural motifs in proteins, often involved in molecular recognition and binding events. The synthesis of peptidomimetics that adopt a stable beta-hairpin conformation is a significant area of research. nih.govnih.gov The incorporation of specific amino acids, including diaminoalkanoic acids, can help to nucleate and stabilize these structures. The defined stereochemistry and the conformational preferences of this compound can be exploited to promote the formation of a turn and the subsequent hydrogen bonding between the two beta-strands of the hairpin. This allows for the creation of constrained and structurally well-defined peptidomimetics that can mimic the binding surfaces of natural proteins. nih.govnih.gov

Probing Protein Structures with this compound Analogues

The unique structural features of this compound and its analogues make them valuable tools for investigating protein structure and dynamics.

Illuminating Protein Dynamics through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By incorporating analogues of this compound into a peptide or protein sequence within a simulation, researchers can investigate how these modifications affect the protein's conformational landscape, stability, and interactions with other molecules. For example, simulations can reveal how the introduction of an additional positive charge or a longer hydrophobic side chain alters the protein's folding pathway or its binding affinity to a specific target. These computational studies provide valuable insights at the atomic level that can guide the design of new peptides with desired properties. nih.gov

Table 3: Common Force Fields for Molecular Dynamics Simulations

| Force Field | Description | Typical Applications |

| AMBER | Assisted Model Building with Energy Refinement | Proteins, Nucleic Acids |

| CHARMM | Chemistry at HARvard Macromolecular Mechanics | Proteins, Lipids, Nucleic Acids |

| GROMOS | GROningen MOlecular Simulation | Biomolecular systems |

This table lists some of the commonly used force fields in molecular dynamics simulations, which are essential for accurately modeling the behavior of peptides containing non-natural amino acids like this compound.

Analysis of Salt Bridge Length Dependence in Protein Dimerization (e.g., Coiled-Coil Structures)

In studies using the IAAL-E3/K3 coiled-coil model, researchers have systematically replaced lysine residues with amino acids of varying side-chain lengths, including ornithine, arginine, and this compound, to modulate the salt bridge distance. nih.gov Molecular dynamics (MD) simulations have shown that the coiled-coil structure can readily accommodate the longer side chain of this compound. nih.govnih.gov In contrast, substitution with the smaller L-ornithine residue resulted in a rapid disruption of the coiled-coil structure. nih.govnih.gov This demonstrates that a minimum salt bridge length is critical for maintaining the structural integrity of this motif, while there is more tolerance for longer-than-native salt bridges.

These findings highlight the utility of this compound as a molecular ruler to probe the acceptable range of distances for stabilizing electrostatic interactions in protein dimerization. The ability of the coiled-coil to accommodate this larger residue suggests a degree of structural plasticity within the salt bridge domain. nih.gov

| Substituted Amino Acid | Relative Side-Chain Length | Observed Effect on Coiled-Coil Structure (in MD Simulations) | Reference |

|---|---|---|---|

| L-Ornithine | Shorter than Lysine | Rapid disruption of coiled-coil structure | nih.govnih.gov |

| L-Lysine | Native | Stable coiled-coil structure | nih.gov |

| L-Arginine | Longer than Lysine | Structure readily accommodates the mutant | nih.govnih.gov |

| This compound | Longer than Arginine | Structure readily accommodates the mutant | nih.govnih.gov |

Impact on Protein Rotamer Preferences and Conformational Ensembles

The incorporation of this compound into protein structures also serves as a probe for understanding its impact on side-chain conformational freedom. A rotamer is a specific, low-energy conformation of an amino acid side chain defined by its dihedral angles. nih.govfccc.edu The distribution of these rotamers, or the conformational ensemble, is critical for protein folding and function.

Studies on coiled-coil dimers have revealed that altering the salt bridge length by substituting lysine with this compound leads to a distinct shift in the preferred rotameric states of the side chain. nih.gov Specifically, the increased length of the this compound side chain favors more expanded geometries. nih.gov While typical coiled-coils often exhibit gauche− and trans rotamer pairs, the introduction of the longer side chain shifts the preference toward trans, gauche+ rotamers. nih.gov This adaptation allows the side chain to span the increased distance of the salt bridge without inducing significant strain on the protein backbone. nih.gov

This demonstrates that the protein structure can adapt to the mutation not only at a macroscopic level (maintaining the coiled-coil) but also at a microscopic level by altering the population of specific side-chain rotamers.

Studies on Protein Secondary and Tertiary Structure Stability

Conversely, the instability caused by shorter side chains like ornithine underscores a critical minimum distance required for effective electrostatic interactions to stabilize the fold. nih.gov Therefore, this compound helps to define the upper bounds of geometric tolerance for these stabilizing interactions, contributing to a more nuanced understanding of the forces that maintain protein secondary and tertiary structures. nih.govnih.gov

Development and Parameterization of Force Fields for Computational Biomolecular Studies

The study of non-natural amino acids like this compound through computational methods such as molecular dynamics (MD) simulations is critically dependent on the accuracy of the underlying molecular mechanical force field. nih.gov A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms and is essential for simulating molecular behavior. biomolmd.org

The inclusion of novel residues requires the development and parameterization of new terms consistent with the existing force field (e.g., AMBER, CHARMM). nih.gov This process involves determining appropriate values for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for the new molecule. frontiersin.org

Research on coiled-coils containing this compound has highlighted the importance of using modern, well-balanced force fields. nih.govnih.gov Preliminary studies with legacy force fields (such as ff94, ff96, and ff99) showed significant instability of the coiled-coil structures in short MD simulations. nih.govresearchgate.net However, simulations using more balanced and modern force fields like ff99SB and ff03 demonstrated much better behavior and structural stability, consistent with experimental expectations. nih.govnih.gov This disparity underscores that accurate modeling of systems with non-canonical residues is not only possible but highly dependent on the quality of the force field parameterization. The successful simulation of proteins containing this compound validates the capability of modern force fields to model complex biomolecular systems and provides a basis for the continued development of parameters for other novel chemical entities. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in S 2,7 Diaminoheptanoic Acid Studies

Engineering of Novel Enzymatic Activities for De Novo Pathways

The biosynthesis of (S)-2,7-Diaminoheptanoic acid is not known to occur in nature, necessitating the development of novel, or de novo, metabolic pathways for its production in microbial hosts. A de novo pathway synthesizes a complex molecule from simple, central-metabolism precursors, such as sugars and common amino acids researchgate.net. The primary challenge lies in designing and engineering a series of enzymes to catalyze the required transformations for building the seven-carbon diamino backbone.

A promising strategy involves adapting existing amino acid biosynthesis pathways. The α-aminoadipate (AAA) pathway, used by fungi for lysine (B10760008) synthesis, provides a valuable template. This pathway builds a six-carbon backbone from α-ketoglutarate and acetyl-CoA. A hypothetical de novo pathway for this compound could be engineered by modifying the initial steps of the AAA pathway to extend the carbon chain.

Key enzymatic steps requiring engineering would include:

Carbon Chain Elongation: The initial enzyme, homocitrate synthase, which condenses acetyl-CoA (a C2 unit) and α-ketoglutarate (a C5 unit), could be engineered through directed evolution or rational design to accept propionyl-CoA (a C3 unit) instead. This would create a C8 intermediate, which after subsequent reactions analogous to the AAA pathway (dehydration, hydration, and oxidative decarboxylation), would yield the C7 precursor, α-ketoheptanedioic acid.

Asymmetric Amination: The subsequent steps would involve introducing two amino groups. This would require engineered aminotransferases (transaminases) with specificity for the C7 keto-acid backbone. ω-Transaminases, which can aminate substrates at positions other than the α-carbon, are particularly attractive targets for engineering researchgate.net. Protein engineering techniques, such as modifying the substrate-binding pockets of existing transaminases, have proven effective in altering substrate specificity to accommodate bulkier or non-native keto-acids nih.govcell.com.

Decarboxylation: In pathways where a precursor like 2,7-diaminoheptanedioate is formed, a final decarboxylation step would be needed. Engineering amino acid decarboxylases to act on this non-canonical substrate would be crucial frontiersin.org.

The following table outlines a potential engineered pathway compared to the natural α-aminoadipate pathway.

| Step | Natural α-Aminoadipate Pathway (for Lysine) | Hypothetical Engineered Pathway (for this compound) | Key Engineering Target |

| 1. Condensation | α-Ketoglutarate + Acetyl-CoA → Homocitrate (C6) | α-Ketoglutarate + Propionyl-CoA → Homo-homocitrate (C7 precursor) | Homocitrate Synthase |

| 2. Isomerization | Homocitrate → Homoisocitrate | Homo-homocitrate → Homo-homoisocitrate | Homoaconitase |

| 3. Dehydrogenation | Homoisocitrate → α-Ketoadipate (C6) | Homo-homoisocitrate → α-Ketoheptanedioate (C7) | Homoisocitrate Dehydrogenase |

| 4. Amination (α-position) | α-Ketoadipate → α-Aminoadipate | α-Ketoheptanedioate → α-Aminoheptanedioate | Aminoadipate Aminotransferase |

| 5. Reduction & Amination (distal) | α-Aminoadipate → Lysine (C6 diamino) | α-Aminoheptanedioate → this compound (C7 diamino) | Aminoadipate Reductase, Saccharopine Dehydrogenase |

Success in this area will depend on applying modern enzyme engineering strategies, from high-throughput screening of mutant libraries to machine learning-guided design, to create biocatalysts with tailored specificities for the novel substrates in the pathway.

Expanding the Scope of Non-Canonical Amino Acid Incorporation into Proteins

The site-specific incorporation of ncAAs into proteins allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. The primary method for achieving this is through the expansion of the genetic code nih.govnih.gov. This technique requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that functions independently of the host's endogenous machinery biorxiv.orgnih.gov. This orthogonal pair is engineered to recognize the desired ncAA and assign it to a unique codon, typically a repurposed stop codon like the amber codon (UAG) nih.govnih.gov.

While this technology has been used to incorporate hundreds of different ncAAs, the incorporation of this compound has not yet been reported and presents specific challenges and opportunities.

Challenges:

Synthetase Engineering: A novel aaRS must be evolved that specifically recognizes this compound. The long, flexible side chain and the presence of two amino groups—one at the α-position for peptide bond formation and one at the distal ε-position—create a unique recognition challenge. The synthetase's active site must accommodate the seven-carbon chain while distinguishing it from similar endogenous amino acids like lysine to prevent mis-incorporation.

Ribosome Compatibility: The ribosomal peptidyl transferase center must be able to accommodate the ncAA-tRNA and efficiently catalyze peptide bond formation. While the ribosome is remarkably versatile, very long or bulky side chains can sometimes hinder this process.

Emerging Research Avenues:

Developing an Orthogonal Pair: Directed evolution strategies, involving multiple rounds of positive and negative selection, can be used to evolve a suitable aaRS from existing synthetase libraries researchgate.net. The pyrrolysyl-tRNA synthetase (PylRS) is a promising starting point, as it naturally incorporates a large amino acid and has been successfully engineered to accept a wide variety of lysine derivatives researchgate.netmdpi.com.

Applications of Incorporated this compound:

Bioconjugation: The terminal amine provides a specific, reactive handle for bioorthogonal chemistry. This would allow for the precise attachment of fluorophores, drugs, or polyethylene glycol (PEG) chains at a defined distance from the protein backbone.

Intramolecular Crosslinking: Incorporating two molecules of this compound at strategic locations could allow for the creation of novel intramolecular crosslinks, stabilizing protein structures or creating constrained peptide loops.

Novel Catalytic Sites: The flexible chain terminating in a primary amine could be positioned within an active site to function as a novel catalytic residue, for example, by acting as a general base or acid in an enzymatic reaction.

Development of Advanced Bioprocesses for Scalable Academic Production

For this compound to be readily available for research, efficient and scalable production methods are necessary. While chemical synthesis is possible, biotechnological production through microbial fermentation offers a route to a cost-effective and enantiomerically pure product . Developing an advanced bioprocess involves optimizing both the microbial strain and the fermentation and recovery processes.

Strain Engineering:

Following the construction of a de novo pathway as described in section 6.1, the host organism (typically E. coli or C. glutamicum) must be engineered to maximize carbon flux towards the target molecule nih.gov. This involves upregulating the expression of pathway enzymes, knocking out competing metabolic pathways that drain precursors, and optimizing the supply of necessary cofactors like ATP and NADPH.

Fermentation Optimization:

The production of amino acids via fermentation requires careful control of process parameters such as pH, temperature, and dissolved oxygen. A fed-batch fermentation strategy is commonly employed to maintain low substrate concentrations, avoiding inhibitory effects and maximizing cell density and productivity nih.gov. Optimization of the culture medium, including the carbon source, nitrogen source, and micronutrients, is critical for achieving high titers.

Downstream Processing:

The recovery and purification of the target amino acid from the fermentation broth is a crucial step . A typical downstream process for an amino acid includes several stages:

Cell Separation: Removal of biomass through centrifugation or microfiltration biomanufacturing.org.

Capture: Ion-exchange chromatography is highly effective for capturing charged molecules like amino acids from the clarified broth researchgate.net.

Polishing: Further purification steps, such as additional chromatography or crystallization, may be needed to remove residual impurities like other amino acids, salts, and proteins researchgate.netbiomanufacturing.org.

Concentration & Drying: The final product is typically concentrated by evaporation and dried to yield a stable powder.

Cell-free protein synthesis (CFPS) systems offer an alternative for small-scale academic production of proteins containing ncAAs without the complexities of live-cell fermentation frontiersin.orgnih.govfrontiersin.org. These systems provide an open environment where the concentrations of the ncAA, the orthogonal tRNA/synthetase pair, and other components can be directly controlled to maximize incorporation efficiency nih.govfrontiersin.org.

Computational Design and Simulation of this compound-Containing Biomolecules for Targeted Research

Computational tools are becoming indispensable for predicting the effects of ncAA incorporation and for designing novel biomolecules in silico before undertaking complex experiments nih.gov. Molecular dynamics (MD) simulations and protein design software like Rosetta can provide valuable insights into how the unique properties of this compound can be harnessed.

Molecular Dynamics Simulations:

MD simulations can be used to explore the conformational landscape of the seven-carbon side chain of this compound after its incorporation into a protein researchgate.netnih.gov. These simulations can predict the flexibility of the linker, its preferred orientations, and its interactions with other residues and solvent molecules. This information is crucial for designing proteins where the terminal amine needs to be positioned accurately, for instance, within an enzyme's active site or as a specific attachment point on the protein surface. Parameterizing new force fields for this ncAA would be a necessary first step for accurate simulations nih.gov.

De Novo Protein Design:

Computational protein design algorithms can be used to create entirely new protein scaffolds or redesign existing ones to accommodate this compound nih.govbohrium.com. Software can screen vast sequence spaces to find combinations of amino acids that would create a stable binding pocket for a specific ligand, where the terminal amine of the ncAA plays a key role in binding meilerlab.org. Frameworks like AlphaDesign, which leverage structure prediction networks, could be used to design novel proteins where the ncAA is integral to the desired fold or function embopress.org.

Virtual Screening and Functional Prediction:

Computational methods can pre-screen candidate ncAAs for their likelihood of being successfully incorporated by an engineered synthetase, saving significant experimental effort acs.org. Furthermore, docking simulations can predict how a protein containing this compound might interact with other proteins or small molecules. This is particularly relevant for designing new inhibitors or binders where the ncAA's side chain acts as a key pharmacophore rsc.org. The development of specialized deep learning models for peptides with ncAAs promises to further accelerate the design-build-test cycle biorxiv.orgbiorxiv.org.

Q & A

Q. What are the established synthetic methodologies for (S)-2,7-Diaminoheptanoic acid, and how do they ensure enantiomeric purity?

Methodological Answer: Synthetic routes often employ orthogonal protection strategies for amino groups. For example, solution-phase synthesis involves sequential protection of α- and ω-amino groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Coupling agents like dicyclohexylcarbodiimide (DCC) or HATU facilitate amide bond formation. Enantiomeric purity is ensured via chiral chromatography or crystallization with resolving agents like tartaric acid derivatives. Solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates is also viable but requires optimization of resin compatibility and cleavage conditions .

Table 1: Comparison of Synthetic Approaches

| Method | Protecting Groups | Coupling Agents | Purity Validation | Yield (%) |

|---|---|---|---|---|

| Solution-phase | Boc/Cbz | DCC/HATU | Chiral HPLC, [α]D | 60-75 |

| Solid-phase (SPPS) | Fmoc | HOBt/EDC | MALDI-TOF, NMR | 40-55 |

Q. What is the role of this compound in microbial biosynthesis pathways?

Methodological Answer: In Streptomyces albulus, this compound is a precursor in the ε-poly-L-lysine (ε-PL) pathway. It originates from L-lysine via the diaminoheptanoic acid pathway, involving enzymes like ε-PL synthase (pls) for polymerization. Isotopic labeling (e.g., ¹³C-glucose tracing) and gene knockout studies (e.g., CRISPRi suppression of pldII degradative enzyme) confirm its metabolic flux and regulatory role in ε-PL yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or stability data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variability in assay conditions or sample purity. Standardized protocols should include:

Q. What experimental design strategies optimize this compound production in microbial systems?

Methodological Answer: A D-optimal design (Response Surface Methodology) can optimize fermentation parameters:

- Variables: pH (5.5–7.0), dissolved oxygen (20–40%), glucose concentration (50–150 g/L).

- Responses: Biomass yield (OD₆₀₀), ε-PL titer (g/L).

- Validation: CRISPRi-mediated repression of pldII to reduce enzymatic degradation, increasing ε-PL accumulation by 30–50% .

Table 2: Key Fermentation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.2–6.8 | ↑ Enzyme activity |

| Dissolved Oxygen | 25–35% | ↓ Byproduct formation |

| Glucose Feed Rate | 0.5 g/L/h | Sustained metabolic flux |

Q. How can researchers characterize the structural dynamics of this compound in solution?

Methodological Answer: Advanced NMR techniques:

- ²H Relaxation : Probes backbone flexibility in D₂O.

- NOESY : Identifies intramolecular hydrogen bonds between α- and ω-amino groups.

- pH Titration : Monitors pKa shifts via ¹H chemical exchange saturation transfer (CEST). Computational MD simulations (AMBER/CHARMM) complement experimental data to model conformational ensembles .

Q. What analytical challenges arise in quantifying trace impurities during this compound synthesis?

Methodological Answer: Impurities like diastereomers or linear oligomers require:

- HPLC-MS/MS : Using a C18 column (2.6 µm, 100 Å) with 0.1% formic acid/ACN gradient.

- LOQ Validation : Limit of quantification ≤0.1% via calibration curves (R² > 0.995).

- Ion Mobility Spectrometry : Distinguishes isobaric impurities by collision cross-section (CCS) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the enantioselectivity of this compound in catalytic systems?

Methodological Answer: Conduct comparative studies using:

- Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] for ¹H NMR enantiomeric excess (ee) determination.

- Kinetic Resolution : Immobilized lipases (e.g., CAL-B) to test substrate specificity.

- Meta-Analysis : Statistical evaluation of published ee values (e.g., funnel plots to detect publication bias) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.